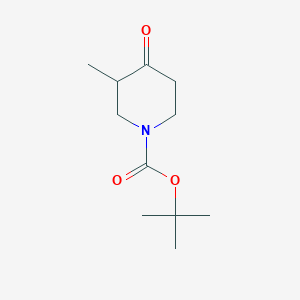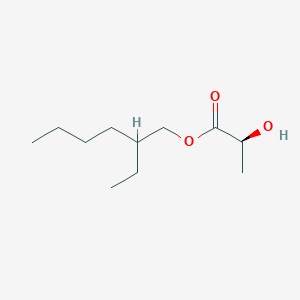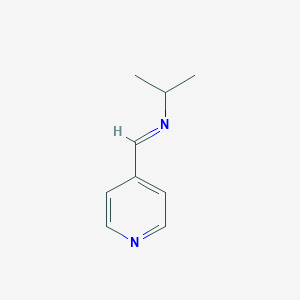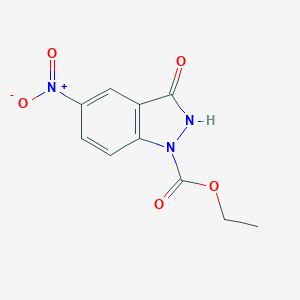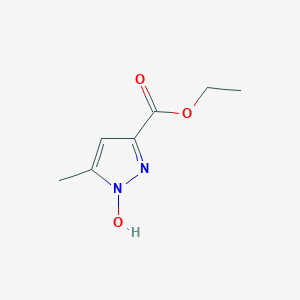![molecular formula C21H27N3O2S B064095 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine CAS No. 178312-05-5](/img/structure/B64095.png)
1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine, also known as DMAP, is a compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine is not fully understood, but it is believed to act by inhibiting various enzymes such as acetylcholinesterase, monoamine oxidase, and histone deacetylase. By inhibiting these enzymes, 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine can modulate various cellular pathways and signaling cascades, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine has been shown to induce apoptosis, inhibit angiogenesis, and modulate various cellular pathways such as the PI3K/Akt/mTOR pathway. In Alzheimer's and Parkinson's disease research, 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine has been shown to reduce oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine in lab experiments is its unique structure and mechanism of action, which can lead to the discovery of new therapeutic agents. However, one of the limitations of using 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine research. One direction is to further investigate its mechanism of action and cellular pathways, which can lead to the discovery of new therapeutic agents. Another direction is to improve its solubility in water, which can make it more accessible for use in various experiments. Additionally, more studies are needed to investigate the safety and efficacy of 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine in humans.
Synthesemethoden
The synthesis of 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine involves the reaction of 1-benzhydrylazetidin-3-one with piperazine and methylsulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine synthesis varies depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, 1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine has been shown to improve cognitive function and reduce oxidative stress.
Eigenschaften
CAS-Nummer |
178312-05-5 |
|---|---|
Produktname |
1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine |
Molekularformel |
C21H27N3O2S |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-(1-benzhydrylazetidin-3-yl)-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C21H27N3O2S/c1-27(25,26)24-14-12-22(13-15-24)20-16-23(17-20)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-21H,12-17H2,1H3 |
InChI-Schlüssel |
ZKHIWSTVWAUZOC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-4-(METHYLSULFONYL)-PIPERAZINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



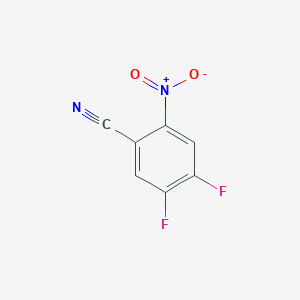
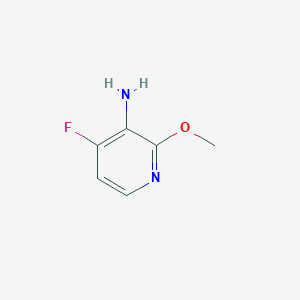
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)

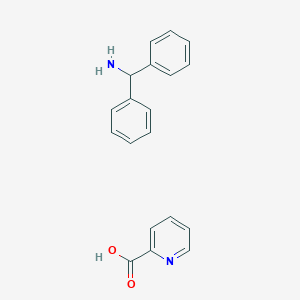
![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
